molecular formula C19H39ClSi B12353274 Ctadecylmethylchlorosilane

Ctadecylmethylchlorosilane

Cat. No.: B12353274
M. Wt: 331.0 g/mol
InChI Key: SLKWOCJQTISFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ctadecylmethylchlorosilane is an organosilicon compound with the chemical formula C18H39ClSi. It is a member of the chlorosilane family, which are compounds containing silicon, chlorine, and organic groups. These compounds are widely used in various industrial applications due to their reactivity and ability to form stable bonds with organic and inorganic materials.

Preparation Methods

Ctadecylmethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with a long-chain alkyl halide under anhydrous conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Ctadecylmethylchlorosilane undergoes various types of chemical reactions, including:

    Hydrolysis: When exposed to water, it hydrolyzes to form silanols and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.

    Reduction: Can be reduced by alkali metals to form polysilanes.

    Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common reagents used in these reactions include water, alcohols, alkali metals, and nucleophiles. The major products formed from these reactions are silanols, alkoxysilanes, polysilanes, and substituted silanes .

Scientific Research Applications

Ctadecylmethylchlorosilane has a wide range of applications in scientific research, including:

    Surface Modification: Used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing adhesion.

    Nanoparticle Synthesis: Employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications.

    Polymer Chemistry: Acts as a cross-linking agent in the production of silicone-based polymers and resins.

    Biomedical Applications: Utilized in the development of biocompatible coatings and materials for medical devices

Mechanism of Action

The mechanism of action of Ctadecylmethylchlorosilane involves its ability to form stable bonds with various substrates through the formation of siloxane linkages. These linkages are formed through the hydrolysis and condensation of the chlorosilane groups, resulting in the formation of a stable silicon-oxygen-silicon network. This network imparts unique properties to the modified materials, such as increased hydrophobicity, chemical resistance, and mechanical strength .

Comparison with Similar Compounds

Ctadecylmethylchlorosilane can be compared with other similar compounds, such as:

    Methyltrichlorosilane: Used primarily in the production of silicone polymers and resins.

    Octadecyltrichlorosilane: Commonly used for surface modification to create hydrophobic surfaces.

    Dimethyldichlorosilane: Utilized in the synthesis of silicone elastomers and sealants.

The uniqueness of this compound lies in its long alkyl chain, which provides enhanced hydrophobic properties and improved compatibility with organic materials .

Properties

Molecular Formula

C19H39ClSi

Molecular Weight

331.0 g/mol

InChI

InChI=1S/C19H39ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3

InChI Key

SLKWOCJQTISFNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si]CCl

Origin of Product

United States

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